An In-depth Technical Guide to 1-Buten-1-one, 2-phenyl- and its Isomeric Landscape
An In-depth Technical Guide to 1-Buten-1-one, 2-phenyl- and its Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical entity "1-Buten-1-one, 2-phenyl-". Initial investigations into this topic reveal a critical distinction that is often a source of confusion: the existence of a highly reactive and less-documented isomer and a stable, well-characterized counterpart. This guide will first address the specified topic, "1-Buten-1-one, 2-phenyl-", clarifying its identity and the reasons for the scarcity of in-depth data. Subsequently, this guide will focus on its stable and synthetically crucial isomer, 1-Phenyl-2-buten-1-one , which is of significant interest to the research and drug development community.
Part 1: The Elusive Target: 1-Buten-1-one, 2-phenyl- (CAS 20452-67-9)
A thorough search of the chemical literature reveals that "1-Buten-1-one, 2-phenyl-" is a ketene. Ketenes are a class of organic compounds characterized by the functional group C=C=O and are known for their high reactivity, often existing as transient intermediates. This inherent instability is the primary reason for the limited availability of extensive experimental data.
Chemical Identity and Synonyms
| Property | Value |
| Systematic Name | 1-Buten-1-one, 2-phenyl- |
| CAS Registry Number | 20452-67-9 |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Synonyms | 2-phenylbut-1-en-1-one, KETENE,ETHYL,PHENYL |
| SMILES | CCC(=C=O)C1=CC=CC=C1 |
Predicted Properties and Reactivity
Due to its ketene structure, 1-Buten-1-one, 2-phenyl- is predicted to be highly electrophilic at the central carbonyl carbon. It would be expected to readily undergo nucleophilic attack to form a variety of products. Its transient nature makes it a challenging synthetic target to isolate and characterize under standard laboratory conditions.
Part 2: The Stable and Synthetically Versatile Isomer: 1-Phenyl-2-buten-1-one (Crotonophenone)
In contrast to its ketene isomer, 1-Phenyl-2-buten-1-one, also widely known as crotonophenone, is a stable α,β-unsaturated ketone. This class of compounds, which includes chalcones, is of immense interest in medicinal chemistry and organic synthesis due to its versatile reactivity and diverse biological activities.[1][2][3]
Chemical Identity and Synonyms
| Property | Value |
| Systematic Name | 1-Phenyl-2-buten-1-one |
| Common Name | Crotonophenone |
| CAS Registry Number | 495-41-0 |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Synonyms | Phenyl propenyl ketone, Ethylideneacetophenone, 2-Butenophenone, 1-Benzoyl-1-propene |
Synthesis of 1-Phenyl-2-buten-1-one
The most common and efficient method for the synthesis of 1-Phenyl-2-buten-1-one and its derivatives is the Claisen-Schmidt condensation , a type of crossed aldol condensation.[3][4][5] This reaction involves the base-catalyzed condensation of an aromatic ketone (acetophenone) with an aliphatic aldehyde (acetaldehyde).
Caption: Workflow for the synthesis of 1-Phenyl-2-buten-1-one.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone in ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred solution. The temperature should be maintained, typically at room temperature or slightly below.
-
Aldehyde Addition: Gradually add acetaldehyde to the reaction mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically poured into cold water and acidified to neutralize the excess base. The product may precipitate as a solid or can be extracted with an organic solvent.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield pure 1-Phenyl-2-buten-1-one.[6]
Reactivity of α,β-Unsaturated Ketones
The reactivity of 1-Phenyl-2-buten-1-one is dominated by the presence of the conjugated system, which creates two electrophilic sites: the carbonyl carbon and the β-carbon.[7][8][9] This dual reactivity allows for two main types of nucleophilic addition:
-
1,2-Addition (Direct Addition): Strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds tend to attack the electrophilic carbonyl carbon.[10]
-
1,4-Addition (Conjugate Addition or Michael Addition): Softer nucleophiles, including enolates, amines, thiols, and cuprates, preferentially attack the β-carbon.[11][12][13] This is a widely used carbon-carbon bond-forming reaction in organic synthesis.
Caption: Reactivity pathways of 1-Phenyl-2-buten-1-one.
Spectroscopic Characterization
The structure of 1-Phenyl-2-buten-1-one can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the vinyl protons of the double bond, and the methyl protons. The coupling constants between the vinyl protons can be used to determine the stereochemistry (E/Z) of the double bond.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the vinyl carbons, and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the conjugated carbonyl group (typically around 1660-1685 cm⁻¹) and a band for the C=C double bond (around 1600-1640 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Applications in Research and Drug Development
1-Phenyl-2-buten-1-one and related chalcones are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[14][15] These include:
-
Anticancer: Many chalcone derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.[2][3]
-
Anti-inflammatory: Chalcones can modulate inflammatory pathways, making them potential candidates for the development of anti-inflammatory drugs.[3]
-
Antimicrobial and Antifungal: A number of naturally occurring and synthetic chalcones exhibit significant activity against various bacteria and fungi.[2][15]
-
Antioxidant: The phenolic and α,β-unsaturated ketone moieties can contribute to the antioxidant properties of these molecules.[3]
The versatile reactivity of the α,β-unsaturated ketone system allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[1][14]
Conclusion
While the initially requested "1-Buten-1-one, 2-phenyl-" is a highly reactive and sparsely documented ketene, its stable isomer, 1-Phenyl-2-buten-1-one (crotonophenone) , is a compound of significant interest and practical utility for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Claisen-Schmidt condensation, coupled with the versatile reactivity of the α,β-unsaturated ketone system, makes it a valuable building block for the creation of complex molecules with a wide array of potential therapeutic applications. This guide has aimed to clarify the distinction between these two isomers and provide a comprehensive technical overview of the stable, synthetically useful compound.
References
-
Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. (2022). ResearchGate. Retrieved from [Link]
-
Reactivity of alpha, beta-unsaturated carbonyls. (n.d.). quimicaorganica.org. Retrieved from [Link]
-
Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Organic Chemistry II. Retrieved from [Link]
-
α,β-Unsaturated Carbonyl Compounds. (n.d.). University of Babylon. Retrieved from [Link]
-
Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
α,β-Unsaturated carbonyl compound. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of 1-phenyl-2-buten-1-one using an aldol condensation. (2024). Chemistry Stack Exchange. Retrieved from [Link]
-
1-Phenyl-2-butanone | C10H12O | CID 13879. (n.d.). PubChem. Retrieved from [Link]
-
Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. Retrieved from [Link]
-
Pharmacological potential of natural chalcones: a recent studies and future perspective. (2025). Journal of the Egyptian National Cancer Institute. Retrieved from [Link]
-
Gas-phase reactivity of acyclic α,β-unsaturated carbonyls towards ozone. (2021). RSC Publishing. Retrieved from [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved from [Link]
-
Chemical Constituents from Croton Species and Their Biological Activities. (2018). MDPI. Retrieved from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis. Retrieved from [Link]
-
A Review of Biological Activities of Genus Croton. (2022). PSM Microbiology. Retrieved from [Link]
-
Bioactive Compounds and Biological Activity of Croton Species (Euphorbiaceae): An Overview. (n.d.). Bentham Science Publisher. Retrieved from [Link]
-
Michael addition reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Chemistry Aldol Condensation. (n.d.). Sathee NEET. Retrieved from [Link]
-
Chemical Constituents from Croton Species and Their Biological Activities. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
23.10: Conjugate Additions- The Michael Reaction. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
A Review of Biological Activities of Genus Croton. (2022). ResearchGate. Retrieved from [Link]
-
Aza-Michael Addition, (E)-3-(2-(2-oxopropyl)phenyl). (n.d.). Buchler GmbH. Retrieved from [Link]
-
How would you synthesize 1-phenylbut-2-yn-1-ol starting from benz... (n.d.). Pearson. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis Methods and Applications of Chalcone_Chemicalbook [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. SATHEE: Chemistry Aldol Condensation [satheeneet.iitk.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]
- 8. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 13. Michael Addition [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Pharmacological potential of natural chalcones: a recent studies and future perspective [frontiersin.org]
